(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one
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Overview
Description
(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one is a synthetic organic compound that features both aziridine and diamino functional groups. Compounds with aziridine rings are known for their reactivity due to the strained three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one typically involves the formation of the aziridine ring followed by the introduction of the diamino groups. One possible route could be:
Formation of Aziridine Ring: Starting from a suitable precursor such as an amino alcohol, the aziridine ring can be formed through intramolecular cyclization using reagents like tosyl chloride and a base.
Introduction of Diamino Groups: The diamino groups can be introduced through nucleophilic substitution reactions, where the aziridine ring reacts with amines under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions might target the aziridine ring or the carbonyl group, leading to different products.
Substitution: The aziridine ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could lead to amino alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one can be used as an intermediate in the synthesis of more complex molecules, particularly those containing aziridine rings.
Biology
In biological research, compounds with aziridine rings are studied for their potential as enzyme inhibitors or as building blocks for biologically active molecules.
Medicine
In medicine, aziridine-containing compounds are explored for their potential use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
Industry
Industrially, such compounds might be used in the production of polymers or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. If used as a drug, it might alkylate DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2S)-2,5-diamino-1-(aziridin-1-yl)hexan-1-one: Similar structure but with an additional carbon in the chain.
Properties
CAS No. |
743409-13-4 |
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Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one |
InChI |
InChI=1S/C7H15N3O/c8-3-1-2-6(9)7(11)10-4-5-10/h6H,1-5,8-9H2/t6-/m0/s1 |
InChI Key |
JJEXJKHZIXQBPJ-LURJTMIESA-N |
Isomeric SMILES |
C1CN1C(=O)[C@H](CCCN)N |
Canonical SMILES |
C1CN1C(=O)C(CCCN)N |
Origin of Product |
United States |
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